molecular formula C8H15NO4 B14162043 5-Ethyl-2,2-dimethyl-5-nitro-1,3-dioxane CAS No. 4064-94-2

5-Ethyl-2,2-dimethyl-5-nitro-1,3-dioxane

Cat. No.: B14162043
CAS No.: 4064-94-2
M. Wt: 189.21 g/mol
InChI Key: NXQSEIQWULTBHS-UHFFFAOYSA-N
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Description

5-Ethyl-2,2-dimethyl-5-nitro-1,3-dioxane is an organic compound with the molecular formula C8H15NO4. It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms. This compound is notable for its nitro group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2,2-dimethyl-5-nitro-1,3-dioxane typically involves the nitration of 5-Ethyl-2,2-dimethyl-1,3-dioxane. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2,2-dimethyl-5-nitro-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of 5-Ethyl-2,2-dimethyl-5-amino-1,3-dioxane.

    Substitution: Formation of various substituted dioxane derivatives depending on the nucleophile used.

Scientific Research Applications

5-Ethyl-2,2-dimethyl-5-nitro-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Ethyl-2,2-dimethyl-5-nitro-1,3-dioxane involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules such as proteins and nucleic acids. These interactions can result in various biological effects, including enzyme inhibition or activation and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Ethyl-2,2-dimethyl-1,3-dioxane: Lacks the nitro group, resulting in different reactivity and applications.

    5-Methyl-2,2-dimethyl-5-nitro-1,3-dioxane: Similar structure but with a methyl group instead of an ethyl group, leading to variations in physical and chemical properties.

    5-Hydroxymethyl-2,2-dimethyl-1,3-dioxane:

Uniqueness

5-Ethyl-2,2-dimethyl-5-nitro-1,3-dioxane is unique due to the presence of both ethyl and nitro groups, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various chemical and biological applications.

Properties

CAS No.

4064-94-2

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

5-ethyl-2,2-dimethyl-5-nitro-1,3-dioxane

InChI

InChI=1S/C8H15NO4/c1-4-8(9(10)11)5-12-7(2,3)13-6-8/h4-6H2,1-3H3

InChI Key

NXQSEIQWULTBHS-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC(OC1)(C)C)[N+](=O)[O-]

Origin of Product

United States

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